4-ヒドロキシフェニル)-1,3-チアゾリジン-4-カルボン酸

概要

説明

Thiazolidine derivative 1 is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This structure is notable for its diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . The presence of sulfur in the ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

科学的研究の応用

Thiazolidine derivative 1 has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.

Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

作用機序

チアゾリジン誘導体 1 の作用機序は、特定の分子標的および経路との相互作用を含みます。例えば、活性部位に結合することにより酵素を阻害し、その活性を阻害することができます。 さらに、チアゾリジン誘導体は、炎症および細胞増殖に関与するシグナル伝達経路を調節することができます .

類似の化合物:

チアゾリジン-2-チオン: 抗菌活性で知られています.

チアゾリジンジオン: ペルオキシソーム増殖因子活性化受容体ガンマを活性化する能力により、抗糖尿病薬として広く使用されています.

チアゾリジン-4-オン: SARS-CoV-2 主タンパク質分解酵素阻害剤としての可能性が調査されています.

独自性: チアゾリジン誘導体 1 は、その多様な生物活性と、穏和な条件下でさまざまな化学反応を起こす能力により、ユニークです。 合成における汎用性と創薬化学における可能性は、非常に貴重な化合物となっています .

準備方法

Synthetic Routes and Reaction Conditions: Thiazolidine derivative 1 can be synthesized through various methods, including multicomponent reactions, click reactions, and nano-catalysis. One common approach involves the condensation of cysteamine with aldehydes under physiological conditions . This reaction is efficient and does not require a catalyst, making it suitable for bioorthogonal applications .

Industrial Production Methods: In industrial settings, thiazolidine derivatives are often produced using green chemistry principles to improve yield, purity, and selectivity. Methods such as solvent-free reactions and the use of ionic liquids as catalysts have been employed to achieve high yields and cleaner reaction profiles .

化学反応の分析

反応の種類: チアゾリジン誘導体 1 は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、チアゾリジン誘導体をスルホキシドまたはスルホンに変換できます。

還元: 還元反応は、ジヒドロチアゾリジンの形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

主要な生成物:

酸化: スルホキシドとスルホン。

還元: ジヒドロチアゾリジン。

置換: さまざまな置換チアゾリジン誘導体.

4. 科学研究への応用

チアゾリジン誘導体 1 は、科学研究において幅広い用途があります。

類似化合物との比較

Thiazolidine-2-thione: Known for its antimicrobial activity.

Thiazolidinedione: Widely used as antidiabetic agents due to their ability to activate peroxisome proliferator-activated receptor gamma.

Thiazolidine-4-one: Investigated for its potential as a SARS-CoV-2 main protease inhibitor.

Uniqueness: Thiazolidine derivative 1 is unique due to its diverse biological activities and its ability to undergo various chemical reactions under mild conditions. Its versatility in synthetic applications and its potential in medicinal chemistry make it a highly valuable compound .

生物活性

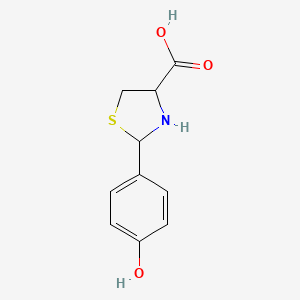

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with a hydroxyl group on the phenyl moiety, contributing to its biological activity. The structural formula is represented as follows:

The biological activity of 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. This has implications for various metabolic pathways.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

- Cell Proliferation Modulation : Studies indicate that it may influence cell proliferation rates in various cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Research has shown that thiazolidine derivatives exhibit significant antimicrobial properties. In vitro studies reveal that 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid effectively inhibits the growth of several bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 15 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In animal models, it reduced levels of pro-inflammatory cytokines and inhibited inflammatory pathways.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound on various cancer cell lines. Notably:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 20 to 50 µM across different cell lines, indicating moderate potency.

Case Studies

-

Zebrafish Model :

A study assessed the effects of the compound on zebrafish testicular tissue. Exposure to varying concentrations (0.2 mM, 0.4 mM, 0.6 mM) led to ultrastructural changes in Sertoli cells, including mitochondrial degeneration and increased autophagic vacuoles. These findings suggest potential reproductive toxicity at higher doses . -

Oxidative Stress Defense :

Another investigation highlighted the role of the compound in enhancing trophozoite growth in cultures while reducing intracellular ROS levels. This suggests its potential use in therapies aimed at oxidative stress-related conditions .

特性

IUPAC Name |

2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPYJYQNZHPNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10316422 | |

| Record name | 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69588-11-0 | |

| Record name | NSC303515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。